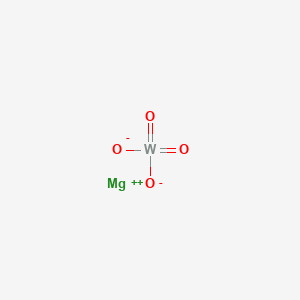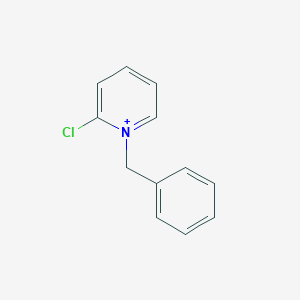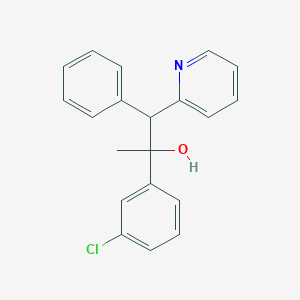![molecular formula C6H10O5 B076392 (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid CAS No. 14711-85-4](/img/structure/B76392.png)
(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid, also known as (R)-2-carboxy-3-hydroxypropionic acid, is a chiral building block that is widely used in the synthesis of various chiral compounds. It has a molecular formula of C6H10O5 and a molecular weight of 162.14 g/mol. This compound has attracted significant attention due to its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid is not well understood. However, it is believed to act as a chiral auxiliary or a chiral building block in the synthesis of various chiral compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid. However, it has been reported to exhibit low toxicity and high biocompatibility.
Advantages And Limitations For Lab Experiments
The advantages of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid for lab experiments include its high enantioselectivity, low toxicity, and high biocompatibility. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for the research on (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid. One direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential applications in the fields of catalysis, materials science, and biotechnology. Additionally, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
The synthesis of (2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid can be achieved through several methods. One of the most common methods is the asymmetric synthesis using chiral starting materials. This method involves the use of chiral reagents or catalysts to achieve high enantioselectivity. Another method is the enzymatic synthesis using enzymes such as lipases and esterases. This method is highly efficient and environmentally friendly.
Scientific Research Applications
(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been used as a chiral building block in the synthesis of various drugs such as antihistamines, antivirals, and anticancer agents. In agrochemicals, it has been used as a key intermediate in the synthesis of chiral herbicides and pesticides. In materials science, it has been used in the synthesis of chiral polymers and liquid crystals.
properties
CAS RN |
14711-85-4 |
|---|---|
Product Name |
(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid |
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2R)-2-[(1R)-1-carboxyethoxy]propanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3(5(7)8)11-4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4-/m1/s1 |
InChI Key |
FBYFHODQAUBIOO-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H](C)C(=O)O |
SMILES |
CC(C(=O)O)OC(C)C(=O)O |
Canonical SMILES |
CC(C(=O)O)OC(C)C(=O)O |
Other CAS RN |
14711-85-4 |
synonyms |
(2R)-2-[(1R)-1-carboxyethoxy]propanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)



![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)